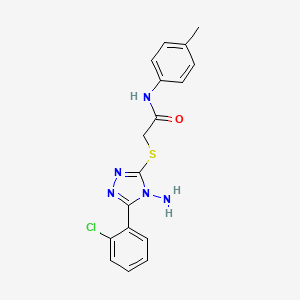

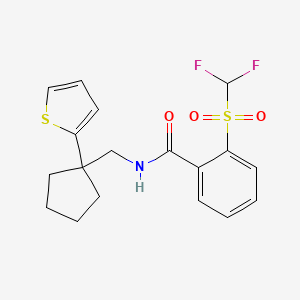

3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is also known as Fmoc-4-(Boc-aminomethyl)-L-phenylalanine . It is a type of amino acid derivative that is often used in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of ((3-bromophenyl)ethynyl)trimethylsilane, (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid, PdCI2(dppf).CH2CI2 adduct, and 2M aq. K3PO4 in CH3CN was heated at 110 C .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The linear formula of a similar compound, (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid, is C12H18BNO4 .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. In one example, tert-butyloxycarbonyl-protected amino acid ionic liquids were used as starting materials in dipeptide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure. For instance, (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid has a molecular weight of 251.09 and is a solid at room temperature .科学的研究の応用

Natural Sources and Bioactivities of Related Compounds

Studies on compounds like 2,4-Di-tert-butylphenol and its analogs highlight the exploration of natural sources and bioactivities of phenolic compounds, focusing on their occurrence in bacteria, fungi, plants, and animals. These studies reveal potent toxicity against various organisms and speculate on endocidal regulation as a primary function, suggesting potential biotechnological and pharmaceutical applications (Zhao et al., 2020).

Pharmacological Review of Phenolic Acids

Phenolic acids like Chlorogenic Acid (CGA) have garnered attention for their wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. This broad spectrum of activities suggests that structurally related compounds, including tert-butoxycarbonyl amino derivatives, could be of significant interest for developing new pharmaceuticals (Naveed et al., 2018).

Sorption and Environmental Fate of Phenolic Herbicides

Research into the sorption of phenolic compounds like 2,4-D highlights the environmental impact and fate of these chemicals. Understanding the sorption behavior and environmental degradation pathways of structurally related compounds can be crucial for assessing their ecological risks and designing environmentally benign alternatives (Werner et al., 2012).

Antioxidant Properties and Environmental Occurrence

Studies on synthetic phenolic antioxidants (SPAs) and their environmental presence, human exposure, and toxicity provide a framework for investigating related compounds. These insights can guide the development of new materials with antioxidant properties while ensuring safety and minimizing environmental impact (Liu & Mabury, 2020).

Levulinic Acid in Drug Synthesis

Research on biomass-derived levulinic acid and its application in drug synthesis underscores the potential of carboxylic acids in medicinal chemistry. The flexibility and diverse reactivity of these compounds, including tert-butoxycarbonyl amino derivatives, highlight their potential in synthesizing a wide array of value-added chemicals and pharmaceuticals (Zhang et al., 2021).

Safety and Hazards

将来の方向性

The future directions for the use of this compound could include its application in the synthesis of more complex organic compounds. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis, suggesting potential applications in peptide and protein chemistry .

特性

IUPAC Name |

2,2-dimethyl-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-11-13-8-6-12(7-9-13)10-17(4,5)14(19)20/h6-9H,10-11H2,1-5H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXURWSVDJBCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2738572.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738574.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2738576.png)

![N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2738577.png)

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2738580.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2738582.png)

![1-{4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl}-2-chloroethan-1-one hydrochloride](/img/structure/B2738583.png)

![Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2738589.png)